molecular formula C25H36ClNO5 B1139146 Mebeverine (D6 Hydrochloride)

Mebeverine (D6 Hydrochloride)

Cat. No.: B1139146
M. Wt: 472.0 g/mol
InChI Key: PLGQWYOULXPJRE-FFPZBHEPSA-N
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Description

Mebeverine (D6 Hydrochloride) is a musculo tropic antispasmodic agent commonly employed for the management of irritable bowel syndrome. This medication is known for its favorable safety profile, as it is associated with minimal adverse effects. Mebeverine (D6 Hydrochloride) exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine (D6 Hydrochloride) involves the reaction of 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, Mebeverine (D6 Hydrochloride) is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Mebeverine (D6 Hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of Mebeverine (D6 Hydrochloride), which can have different pharmacological properties .

Scientific Research Applications

Mebeverine (D6 Hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

Mebeverine (D6 Hydrochloride) works by relaxing the muscles in the gut. It achieves this through direct action on the smooth muscles of the gastrointestinal tract. This action helps to alleviate pain and cramping associated with conditions like irritable bowel syndrome. The compound may affect calcium channels and muscarinic receptors, contributing to its antispasmodic effects .

Comparison with Similar Compounds

Uniqueness of Mebeverine (D6 Hydrochloride): Mebeverine (D6 Hydrochloride) is unique due to its specific mechanism of action, which involves direct relaxation of smooth muscles without significant systemic anticholinergic effects. This makes it a preferred choice for patients who may be sensitive to the side effects of other antispasmodic agents .

Properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGQWYOULXPJRE-FFPZBHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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